molecular formula C16H13BrN2O2 B12905878 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one CAS No. 832114-32-6

7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one

Cat. No.: B12905878
CAS No.: 832114-32-6
M. Wt: 345.19 g/mol
InChI Key: YVDMZRSNHMMVNT-UHFFFAOYSA-N
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Description

7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a bromine atom and a methoxybenzyl group in this compound may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid, 4-methoxybenzyl chloride, and bromine.

    Formation of Quinazolinone Core: The 2-aminobenzoic acid is first converted to 2-aminobenzamide through an amidation reaction. This intermediate is then cyclized to form the quinazolinone core.

    Bromination: The quinazolinone core is brominated at the 7-position using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Substitution with 4-Methoxybenzyl Group: The final step involves the substitution of the bromine atom with the 4-methoxybenzyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 7-bromo-1-(4-hydroxybenzyl)quinazolin-4(1H)-one.

    Reduction: Formation of 7-bromo-1-(4-methoxybenzyl)dihydroquinazolin-4(1H)-one.

    Substitution: Formation of 7-substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxybenzyl groups may enhance binding affinity and specificity to these targets, leading to the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    7-bromoquinazolin-4(1H)-one: Lacks the 4-methoxybenzyl group, which may result in different biological activities.

    1-(4-methoxybenzyl)quinazolin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological properties.

    4(3H)-quinazolinone: The parent compound without any substituents, serving as a reference for understanding the effects of different substituents.

Uniqueness

7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is unique due to the presence of both the bromine atom and the 4-methoxybenzyl group. These substituents may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

832114-32-6

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

7-bromo-1-[(4-methoxyphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C16H13BrN2O2/c1-21-13-5-2-11(3-6-13)9-19-10-18-16(20)14-7-4-12(17)8-15(14)19/h2-8,10H,9H2,1H3

InChI Key

YVDMZRSNHMMVNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

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